3-Ethylpyrrolidine-1-carbonyl chloride
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Overview
Description
3-Ethylpyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various chemical reactions and applications.
Preparation Methods
The preparation of 3-ethylpyrrolidine-1-carbonyl chloride typically involves the reaction of 3-ethylpyrrolidine with phosgene (COCl2) or thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product. The reaction can be represented as follows:
3-Ethylpyrrolidine+Phosgene→3-Ethylpyrrolidine-1-carbonyl chloride+HCl
Chemical Reactions Analysis
3-Ethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-ethylpyrrolidine and hydrochloric acid.
Reduction: It can be reduced to 3-ethylpyrrolidine using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like triethylamine (TEA) for substitution reactions and acidic or basic conditions for hydrolysis .
Scientific Research Applications
3-Ethylpyrrolidine-1-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of bioactive molecules with potential therapeutic applications.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethylpyrrolidine-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
3-Ethylpyrrolidine-1-carbonyl chloride can be compared with other similar compounds such as:
Pyrrolidine-1-carbonyl chloride: Lacks the ethyl group at the 3-position, leading to different reactivity and applications.
3-Methylpyrrolidine-1-carbonyl chloride: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
N-Boc-3-ethylpyrrolidine: A protected form of 3-ethylpyrrolidine used in peptide synthesis.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
3-ethylpyrrolidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLSSRUKNJWSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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